3-(1H-Imidazol-4-YL)-benzylamine
Description
Significance of Imidazole (B134444) and Benzylamine (B48309) Scaffolds in Medicinal Chemistry and Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govmdpi.comneu.edu.tr It is a cornerstone in medicinal chemistry due to its unique electronic characteristics and ability to engage in various biological interactions. vulcanchem.comnih.govfrontiersin.org The imidazole nucleus is present in essential biomolecules such as the amino acid histidine, histamine (B1213489), and nucleic acids. mdpi.comvulcanchem.com Its presence in numerous FDA-approved drugs highlights its therapeutic importance. vulcanchem.com The structural features of the imidazole ring, including its capacity for hydrogen bonding, van der Waals forces, and hydrophobic interactions, allow it to bind effectively to a wide array of enzymes and receptors. vulcanchem.com This versatility has led to the development of imidazole-containing drugs with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. vulcanchem.comnih.govfrontiersin.org The stability and water solubility of the imidazole scaffold further enhance its desirability in drug design. nih.gov
The benzylamine scaffold, which consists of a benzyl (B1604629) group attached to an amine, is another privileged structure in drug discovery. nih.gov Benzylamines and their derivatives are recognized for their ability to fit into the binding sites of many enzymes, particularly trypsin-like S1 proteases. researchgate.net This has resulted in their successful application in designing potent and selective enzyme inhibitors. The benzylamine moiety provides a combination of aromatic properties and a basic nitrogen atom, allowing for a range of interactions with biological targets. vulcanchem.com Research has explored benzylamine derivatives for various therapeutic applications, including as antimycotic agents and ligands for G-protein coupled receptors. researchgate.net
The combination of these two powerful scaffolds in a single molecule, as seen in 3-(1H-Imidazol-4-YL)-benzylamine and its analogues, offers a promising strategy for the development of novel therapeutic agents with potentially enhanced affinity and selectivity for biological targets.
Overview of Research Trajectories for this compound and Its Analogues
While specific studies on this compound are limited in publicly available literature, a significant body of research exists for its structural analogues, particularly those investigated as histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating neurological and psychiatric disorders such as Alzheimer's disease, ADHD, and schizophrenia. mdpi.comfrontiersin.orgcresset-group.com
Research has focused on analogues where the benzyl and imidazole moieties are linked in different configurations. For instance, the 4-benzyl-(1H-imidazol-4-yl) template has been a fruitful starting point for the discovery of potent H3R antagonists. nih.gov A notable study detailed the synthesis and evaluation of a series of amidine-substituted phenyl-, benzyl-, and phenethylimidazoles. In this research, the insertion of a phenyl ring between the imidazole and the functional group was found to convert H3R agonists into antagonists. The benzyl series of these analogues proved to be the most potent.
Another research trajectory has involved modifying the linker between the core scaffolds. In one study, urea (B33335) and carbamate (B1207046) linkers were incorporated into the 4-benzyl-(1H-imidazol-4-yl) template, leading to the identification of a selective H3R antagonist with excellent oral bioavailability in animal models. nih.gov These studies underscore the importance of the relative orientation of the imidazole and benzyl rings and the nature of any linking groups in determining the pharmacological activity.
The table below presents data on the biological activity of some representative imidazole-benzylamine analogues investigated as histamine H3 receptor antagonists.
| Compound ID | Structure | Target | Biological Activity (Ki, nM) | Reference |
| Compound 9c | 4-((4-Amidinobenzyl)oxy)-1H-imidazole (analogue) | Histamine H3 Receptor | 16 | |
| Compound 18 | N-Cyclohexyl-4-((1H-imidazol-4-yl)methoxy)benzamidine (analogue) | Histamine H3 Receptor | 7.2 | |
| Compound 3j | N-(4-(1H-Imidazol-4-ylmethyl)benzyl)-N'-propylurea (analogue) | Histamine H3 Receptor | - | nih.gov |
Note: The table showcases data for analogues of this compound to illustrate the research trends in this chemical space. Ki is the inhibition constant, a measure of antagonist affinity.
These research efforts highlight a clear trajectory in medicinal chemistry: leveraging the favorable properties of imidazole and benzylamine scaffolds to design targeted therapies. The structure-activity relationship (SAR) studies on these analogues reveal that subtle modifications to the core structure, such as the placement of substituents on the phenyl ring or alterations to the linker, can significantly impact potency and selectivity. researchgate.netnih.govnih.gov While the direct investigation of this compound remains an open area, the extensive research on its analogues provides a strong foundation and rationale for its potential as a valuable chemical entity in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
[3-(1H-imidazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVEEGNEOEISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695987 | |
| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-21-0 | |
| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1h Imidazol 4 Yl Benzylamine and Its Derivatives
Established Synthetic Routes for Imidazole-Benzylamine Compounds
The synthesis of imidazole-benzylamine compounds can be achieved through several established routes, each with its own set of precursors and reaction conditions. These methods are crucial for the creation of the core imidazole-benzylamine structure.
Multi-Component Reaction Approaches for Imidazole (B134444) Core Formation
Multi-component reactions (MCRs) offer an efficient pathway to synthesize highly substituted imidazoles in a single step from simple starting materials. A notable example is the reaction involving benzylamines, 1,2-dicarbonyl compounds, and ammonium acetate, often catalyzed by an acid. This approach allows for the formation of the imidazole ring with various substituents in a convergent manner. For instance, the acetic acid-catalyzed reaction of a substituted benzylamine (B48309) with a 1,2-diketone under solvent-free conditions and using molecular oxygen as an oxidant can produce tetrasubstituted imidazoles in high yields. nih.gov This method is valued for its atom economy and the ability to generate molecular diversity.
Condensation and Cyclization Reactions Utilizing Benzylamine Precursors
The condensation of benzylamines with other reagents, followed by cyclization, is a fundamental strategy for forming the imidazole ring. One such method involves the base-promoted deaminative coupling of benzylamines with nitriles, which results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia. elsevierpure.com This transition metal-free approach provides a practical route to valuable imidazole derivatives from readily available starting materials. elsevierpure.com Another example is the reaction of α-bromo-ketones with formamide, which leads to the de novo synthesis of the imidazole ring. nih.gov
Transition Metal-Catalyzed Synthetic Strategies
Transition metal catalysis provides powerful tools for the synthesis of imidazole derivatives, often proceeding under mild conditions with high efficiency. Copper-catalyzed reactions are particularly prominent in this area. For example, a copper(I) bromide-catalyzed N-arylation of imidazoles with a range of aromatic bromides and iodides has been developed, displaying excellent functional group compatibility and selectivity. organic-chemistry.org Another innovative copper-catalyzed method involves the unusual C–C bond cleavage of chalcones in the presence of benzylamines to yield 1,2,4-trisubstituted-(1H)-imidazoles. beilstein-journals.orgsapub.org Rhodium catalysts have also been employed in the C-H alkylation of benzylamines with alkenes, using a picolinamide directing group, to achieve functionalization. researchgate.net
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Cu(OTf)₂ / I₂ | Chalcone, Benzylamine | 1,2,4-Trisubstituted-(1H)-imidazole | 54-60 | beilstein-journals.orgsapub.org |
| CuBr | Imidazole, Aryl bromide | N-Aryl-imidazole | High | organic-chemistry.org |
| Rh(I) or Rh(II) complexes | Benzylamine, Alkene | C-H alkylated benzylamine | N/A | researchgate.net |
Electrochemically Induced Synthesis of Imidazole Moieties from Benzylamines
Electrochemical methods represent a green and sustainable approach to imidazole synthesis, avoiding the need for chemical oxidants. An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been developed to produce 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. nih.gov This direct C-N bond formation strategy tolerates a broad range of functional groups and provides the desired imidazoles in moderate to excellent yields. nih.gov Another electrochemical approach involves the synthesis of imidazoles from vinyl azides and benzylamines, proceeding under constant current in an undivided cell. rsc.org
Regioselective Synthesis and Stereochemical Considerations in Imidazole Ring Formation
Controlling the regiochemistry and stereochemistry during imidazole ring formation is critical for accessing specific isomers with desired properties.
Regioselective synthesis of substituted imidazoles can be challenging due to the potential for multiple reaction pathways. However, various strategies have been developed to control the placement of substituents on the imidazole ring. For instance, the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid results in imidazoles substituted at the 1, 2, and 4-positions. reddit.com The regioselectivity of N-alkylation of unsymmetrical imidazoles can be influenced by the nature of the alkylating agent and the reaction conditions, as the two nitrogen atoms of the imidazole ring can both act as nucleophiles, often leading to a mixture of regioisomers. google.com
Stereochemical considerations are particularly relevant when chiral centers are present in the starting materials or are formed during the synthesis. While the synthesis of 3-(1H-Imidazol-4-YL)-benzylamine itself does not inherently involve the creation of a stereocenter at the benzylamine core, the introduction of substituents or further reactions can lead to chiral molecules. For complex molecules containing imidazole moieties, computational studies can predict the stereochemical outcome of reactions, such as cycloadditions, to yield a specific stereoisomer. nih.gov
Derivatization Strategies for Structural Diversification of this compound Analogues
The structural diversification of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. Derivatization can be achieved by modifying the imidazole ring, the benzylamine moiety, or both.
N-Alkylation and N-Arylation of the Imidazole Ring: The nitrogen atoms of the imidazole ring are common sites for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. ciac.jl.cnbeilstein-journals.org For example, imidazole can be reacted with ethylchloroacetate to form an imidazole ester, which can then be converted to a series of N-substituted amides by reacting with different amines. nih.gov N-arylation of imidazoles can be accomplished using copper-catalyzed cross-coupling reactions with arylboroxines or aryl halides, providing access to a wide range of N-aryl imidazole derivatives. organic-chemistry.orgnih.govresearchgate.net
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Imidazole, Ethylchloroacetate, Amine | N-substituted imidazole amide | nih.gov |
| N-Alkylation | Imidazole, Alkyl halide, KOH/Al₂O₃ | N-alkyl imidazole | beilstein-journals.org |
| N-Arylation | Imidazole, Aryl bromide, CuBr | N-aryl imidazole | organic-chemistry.org |
| N-Arylation | Imidazole, Arylboroxine, Copper salt | N-aryl imidazole | nih.govresearchgate.net |
Functionalization of the Benzylamine Moiety: The benzylamine part of the molecule also offers opportunities for structural modification. The amino group can be functionalized through reactions such as acylation to form amides or sulfonamides. For example, N-substituted benzamide derivatives can be synthesized from the corresponding benzylamine precursors. google.com Additionally, the benzylic C-H bonds can be functionalized, for instance, through metal-catalyzed C-H activation to introduce new substituents. nih.govresearchgate.net
Modification of Both Imidazole and Benzylamine Moieties: A comprehensive derivatization strategy can involve modifications at both the imidazole and benzylamine parts of the molecule. This can lead to the creation of libraries of compounds with diverse functionalities. For example, N-benzyl imidazole derivatives can be synthesized and further modified at the benzyl (B1604629) ring or the imidazole ring to explore their biological activities.
Modification of the Benzylamine Moiety
The benzylamine portion of the molecule is a common target for modification to explore the structure-activity relationship (SAR). Typical modifications include N-alkylation and N-acylation, which can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds.
N-Alkylation: The introduction of alkyl groups to the amine can be achieved through reductive amination of a corresponding benzaldehyde derivative or by direct alkylation of the primary amine. Reductive amination involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the desired alkylated amine. A series of novel benzylamines have been synthesized using this method from substituted benzyloxybenzaldehyde derivatives. nih.gov
N-Acylation: Acylation of the benzylamine nitrogen introduces an amide functionality, which can alter the compound's electronic and steric properties. This can be accomplished using various acylating agents such as acid chlorides or by employing coupling agents. A straightforward and mild method for the N-acylation of amines has been developed using benzotriazole chemistry in water, offering an environmentally friendly approach.
Table 1: Examples of Benzylamine Moiety Modifications
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| 3-(1H-Imidazol-4-yl)benzaldehyde | R-NH₂ / NaBH₃CN | Reductive Amination | N-Alkyl-3-(1H-imidazol-4-yl)benzylamine |
| 3-(1H-Imidazol-4-yl)benzylamine | R-COCl / Base | N-Acylation | N-Acyl-3-(1H-imidazol-4-yl)benzylamine |
| 3-(1H-Imidazol-4-yl)benzylamine | Benzyl bromide / NaH | N-Benzylation | N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide |
Substitution Patterns on the Imidazole Ring
The imidazole ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents that can modulate the compound's biological activity. globalresearchonline.net The nitrogen atoms in the imidazole ring can also be alkylated.
Electrophilic Substitution: Electrophilic substitution reactions on the imidazole ring typically occur at the C2, C4, and C5 positions. The regioselectivity of these reactions can be influenced by the reaction conditions and the existing substituents on the ring.
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using alkyl halides in the presence of a base. This modification can impact the compound's interaction with biological targets and its pharmacokinetic properties. The alkylation of imidazole N-oxides with benzyl bromide has been reported to yield alkoxyimidazolium salts. researchgate.net A series of N-substituted imidazole derivatives have been synthesized by reacting the imidazole nucleus with ethyl chloroacetate to form an imidazole ester, which is then reacted with various amines. nih.gov
Table 2: Examples of Imidazole Ring Substitutions
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| 3-(1H-Imidazol-4-yl)benzylamine | Alkyl halide / Base | N-Alkylation | 3-(1-Alkyl-1H-imidazol-4-yl)benzylamine |
| 3-(1H-Imidazol-4-yl)benzylamine | Electrophile (e.g., Br₂) | Electrophilic Substitution | 3-(Bromo-1H-imidazol-4-yl)benzylamine |
| Imidazole | Ethylchloroacetate / K₂CO₃ | N-Alkylation | Ethyl 1H-imidazol-1-yl acetate |
Linker Modifications and Homologation for Pharmacophore Optimization
The linker connecting the benzylamine and imidazole moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Modification of the linker length, rigidity, and composition is a common strategy for pharmacophore optimization.
Homologation: Homologation, the process of systematically increasing the length of a carbon chain, can be used to explore the optimal linker length for biological activity. This strategy has been widely applied in drug discovery to fine-tune the positioning of functional groups within a binding site. eurekaselect.com
Linker Design: The design of the linker can involve the introduction of different functional groups or heterocyclic rings to alter its properties. For instance, incorporating rigid elements can restrict the conformational flexibility of the molecule, which may lead to higher binding affinity. Conversely, flexible linkers can allow the molecule to adopt multiple conformations to interact with its target. The synthesis of N-benzyl imidazole derivatives with varying linkers has been explored for their potential as aldosterone synthase inhibitors. google.com
Table 3: Examples of Linker Modifications
| Starting Material | Modification Strategy | Resulting Structure |
|---|---|---|
| 3-(1H-Imidazol-4-yl)benzylamine | Insertion of a methylene (B1212753) group (homologation) | 2-(3-(Aminomethyl)phenyl)-1H-imidazole |
| 3-(1H-Imidazol-4-yl)benzaldehyde | Wittig reaction followed by reduction | 3-(1H-Imidazol-4-yl)phenethylamine |
| 1-(4-Cyanobenzyl)-1H-imidazole-5-yl]propanol | Chlorination of the linker | 4-[(5-(3-Chloropropyl)-1H-imidazol-1-yl)methyl]benzonitrile |
Pharmacological and Biological Activity Profiling of 3 1h Imidazol 4 Yl Benzylamine Analogues
Investigations into Therapeutic Potential of Imidazole-Benzylamine Compounds
The imidazole (B134444) nucleus is a cornerstone in the development of new drugs, with its derivatives demonstrating a wide range of therapeutic applications. researchgate.netnih.gov The structural characteristics of the imidazole ring facilitate multiple interactions with biological macromolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov This has led to the exploration of imidazole-containing compounds, including those with a benzylamine (B48309) component, for various therapeutic purposes.
Anticancer Activity and Cytotoxicity Studies in Various Cell Lines
The quest for novel anticancer agents has led to the investigation of imidazole-based compounds as a promising chemical scaffold. nih.gov Analogues of 3-(1H-imidazol-4-yl)-benzylamine have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.
One area of focus has been the development of farnesyltransferase inhibitors (FTIs), which are a class of anticancer agents. nih.gov Analogues of a potent FTI were synthesized, with one promising compound, 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile , demonstrating significant enzymatic and cellular activities. nih.gov
Another approach involves the design of benzimidazole (B57391) derivatives as tubulin polymerization inhibitors. A series of these compounds showed considerable cytotoxicity, with IC50 values ranging from 2.55 to 17.89 µM against human cancer cells, particularly SK-Mel-28 cells. nih.gov Importantly, these compounds exhibited lower cytotoxicity towards normal cells, indicating a degree of selectivity. nih.gov
Furthermore, novel imidazolone (B8795221) derivatives have been synthesized and screened for their antiproliferative activity. nih.gov Compounds with an S-butyl fragment showed the most potent activity against breast (MCF-7, MDA-MB-468) and non-small cell lung cancer (EKVX) cell lines. nih.gov For instance, one derivative displayed potent dual inhibition of both Chk1 and Chk2 with IC50 values of 0.137 and 0.25 μM, respectively. nih.gov
The table below summarizes the anticancer activity of selected imidazole-benzylamine analogues and related derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity/IC50 Value | Source |
| 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile | Not specified | Potent enzymatic and cellular activities | nih.gov |
| Benzimidazole derivatives (tubulin polymerization inhibitors) | SK-Mel-28 | 2.55 to 17.89 µM | nih.gov |
| Imidazolone derivative (4f) | Breast (MCF-7, MDA-MB-468), Non-small cell lung (EKVX) | Chk1 IC50: 0.137 µM, Chk2 IC50: 0.25 µM | nih.gov |
| 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (4d) | NCI-H522, MOLT-4, PC-3, HL-60(TB), HT29, CCRF-CEM, UO-31, UACC-257, A549 | Significant antiproliferative activity with growth inhibitions ranging from 12.19% to 32.59% | researchgate.net |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogue (4i) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | Growth inhibitions ranging from 23.12% to 38.94% | mdpi.com |
| Imidazolyl Gold(I) Compounds (7 and 8) | NSCLC cell lines | High killing potency in MTT assays | nih.gov |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa | IC50 values between 10.64 and 33.62 μM | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of imidazole have demonstrated significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.govdntb.gov.ua These compounds can influence inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov
For example, a series of benzimidazole derivatives were reported to be potent inhibitors of 5-LOX, COX, TNF-α, and IL-6. nih.gov Another study on novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives identified compounds with substantial in vitro anti-inflammatory activity, with one compound showing a p38 MAP kinase inhibitory IC50 value of 403.57 ± 6.35 nM. nih.gov
The immunomodulatory effects of some natural product compounds have been linked to the modulation of T-cell responses. For instance, some compounds can inhibit the production of pro-inflammatory cytokines like IL-2 and IFN-γ, while promoting anti-inflammatory cytokines such as IL-4 and IL-10, effectively causing a shift from a Th1 to a Th2 immune response. mdpi.com Other compounds have been shown to inhibit the differentiation of Th17 cells and the production of IL-17. mdpi.com
The table below highlights the anti-inflammatory and immunomodulatory activities of selected imidazole-related compounds.
| Compound/Derivative Class | Target/Assay | Activity | Source |
| Benzimidazole derivatives | 5-LOX, COX, TNF-α, IL-6 | Potent inhibitors | nih.gov |
| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP kinase | IC50: 403.57 ± 6.35 nM | nih.gov |
| 8-Benzylaminoxanthine derivative (1) | Carrageenan-induced rat paw edema | 53% inhibition at the 3rd hour | nih.gov |
| Boswellic acids | T-cell cytokine production | Inhibited IL-2 and IFN-γ; upregulated IL-4 and IL-10 | mdpi.com |
| Fucoidan | LPS-stimulated RAW 264.7 cells | Decreased production of NO, PGE2, TNF-α, and IL-1β | mdpi.com |
Antimicrobial Properties: Antibacterial, Antifungal, Antiviral, and Antiparasitic Activities
The imidazole scaffold is a key component in many antimicrobial drugs. researchgate.netnih.govdntb.gov.ua Derivatives of imidazole-benzylamine and related structures have been extensively studied for their activity against a wide range of pathogens.
In terms of antibacterial activity, some imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a study on ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate found it to be effective against eleven types of bacteria with MIC values ranging from 312 to 5000 μg/mL. researchgate.net Another study reported that certain benzimidazole derivatives with electron-withdrawing groups were particularly effective against various bacterial strains. nih.gov
With respect to antifungal activity, certain substituted bis-benzimidazole derivatives have shown significant effects. researchgate.net One thienyl-substituted derivative was notably active against Fusarium solani, with its activity being comparable to standard antifungal drugs. researchgate.net Novel metronidazole (B1676534) analogues incorporating a 1H-1,2,3-triazole moiety also displayed potent antifungal activity. beilstein-journals.org
The antiviral potential of imidazole derivatives has also been recognized, with some compounds being investigated for their activity against viruses like HIV. banglajol.info Furthermore, antiparasitic activity, including antileishmanial and anti-trypanocidal effects, has been reported for some imidazole-containing compounds. dntb.gov.uaresearchgate.net
The table below presents a summary of the antimicrobial properties of selected imidazole derivatives.
| Compound/Derivative Class | Organism(s) | Activity/MIC Value | Source |
| Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate | Various bacteria | MIC: 312–5000 μg/mL | researchgate.net |
| Imidazole derivative (3b) | B. subtilis (Gram-positive) | MBC: 4 μg/mL | nih.gov |
| Imidazole derivative (3b) | E. coli (Gram-negative) | MBC: 128 μg/mL | nih.gov |
| Thienyl-substituted bis-benzimidazole | Fusarium solani | Activity comparable to standard drugs | researchgate.net |
| Metronidazole 1H-1,2,3-triazole derivatives (5b, 5c, 5e) | Fungi and bacteria | Excellent potent antimicrobial activity | beilstein-journals.org |
Neurological and Central Nervous System (CNS) Activities
The ability of certain compounds to cross the blood-brain barrier is crucial for treating CNS disorders. Some imidazole analogues have been investigated for their potential activity within the central nervous system.
A study focused on synthesizing aryldimethyltriazenes as potential CNS-active analogues of the anticancer drug dacarbazine, which contains an imidazole-4-carboxamide structure. nih.gov One of these analogues, 4-(3,3-dimethyl-1-triazeno)benzamide (DTB) , was found to be significantly active against intracerebrally implanted tumors and was able to penetrate the CNS in therapeutic concentrations. nih.gov This suggests that such derivatives may have a role in treating brain tumors. nih.gov
Additionally, some 8-benzylaminoxanthine derivatives, which have an imidazole ring as part of the xanthine (B1682287) core, have shown potential for the treatment of neurodegenerative diseases. nih.gov
Other Noteworthy Biological Activities (e.g., Antidiabetic, Anti-allergic)
Beyond the major areas of research, imidazole-benzylamine analogues and related compounds have been explored for other important biological activities, including antidiabetic and anti-allergic effects. researchgate.netnih.gov
Several studies have highlighted the antidiabetic potential of imidazole derivatives. nih.govacs.org For instance, a series of imidazoline (B1206853) derivatives were synthesized and evaluated for their antihyperglycemic activity in a rat model of type 2 diabetes. nih.gov Nine of these compounds showed a potent effect on glucose tolerance without causing hypoglycemia. nih.gov Another study reported a novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as excellent inhibitors of α-glucosidase, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.21 μM, all of which were more potent than the standard inhibitor acarbose. acs.org
The anti-allergic properties of some imidazole derivatives have also been noted, with some compounds being developed as antihistaminic agents. researchgate.netnih.gov
Molecular Mechanisms of Action of Imidazole-Benzylamine Derivatives
A common mechanism of action for anticancer imidazole derivatives is the inhibition of key enzymes involved in cell proliferation and survival. These include:
Tubulin Polymerization: Some benzimidazole derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov
Checkpoint Kinases (Chk1 and Chk2): Certain imidazolone derivatives have been shown to be dual inhibitors of Chk1 and Chk2, which are crucial for cell cycle regulation in response to DNA damage. nih.gov
Farnesyltransferase: As mentioned earlier, some imidazole analogues are potent inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, which are often implicated in cancer. nih.gov
Thioredoxin Reductase (TrxR): Imidazolyl gold(I) compounds have been found to inhibit TrxR, an enzyme involved in redox balance, and this inhibition correlates with their cytotoxic capability. nih.gov
p97/VCP ATPase: A novel class of covalent inhibitors based on an N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide scaffold has been developed to target the C522 residue of p97, an ATPase involved in various cellular processes. nih.gov
In the context of anti-inflammatory activity, the mechanisms often involve:
Adenosine (B11128) Receptors: Some 8-benzylaminoxanthine derivatives exhibit high affinity for adenosine A2A and dual A1/A2A receptors, which are known to play a role in modulating inflammation. nih.gov
p38 MAP Kinase: As previously noted, some imidazole derivatives act as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. nih.gov
For other biological activities, the mechanisms include:
Urease Inhibition: Benzimidazole-piperazine based derivatives have been identified as potent urease inhibitors, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori. nih.gov
The versatility of the imidazole-benzylamine scaffold allows for fine-tuning of its interactions with various biological targets, leading to a wide range of pharmacological effects.
Enzyme Inhibition Studies (e.g., Monoamine Oxidase B (MAO-B), Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1), Insulin-Degrading Enzyme (IDE), Cytochrome P450 Enzymes)
The structural features of imidazole- and benzylamine-containing compounds make them suitable candidates for interacting with the active sites of various enzymes.
Monoamine Oxidase B (MAO-B) Analogues incorporating a benzimidazole ring, a bioisostere of the imidazole found in the parent compound, have shown significant potential as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Studies on (E)-2-styrylbenzimidazoles revealed them to be potent, competitive, and reversible inhibitors of MAO-B. nih.gov The inhibitory potency was found to be influenced by substituents on the styryl phenyl ring. For example, (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole was identified as a potent inhibitor with a Kᵢ value of 430 nM. nih.gov Structure-activity relationship (SAR) analysis indicated that substituents with significant steric hindrance at the C-4 position of the styryl ring tend to enhance inhibitory activity. nih.gov The binding mode is thought to involve the molecule spanning both the entrance and substrate cavities of the enzyme. nih.gov
Table 1: MAO-B Inhibition by Benzimidazole Analogues
| Compound | MAO-B Inhibition (Kᵢ value) | Reference |
|---|---|---|
| (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole | 430 nM | nih.gov |
| (E)-8-(3,4-dichlorostyryl)caffeine | 36 nM | nih.gov |
| (E)-8-(3-chlorostyryl)caffeine (CSC) | 128 nM | nih.gov |
| 1-methylbenzimidazole | 2084 µM | nih.gov |
Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) The USP1/UAF1 deubiquitinase complex is a key regulator of the DNA damage response and is considered a promising target in cancer therapy. acs.orgresearchgate.net High-throughput screening and subsequent medicinal chemistry efforts have led to the discovery of potent small-molecule inhibitors. acs.orgresearchgate.net One notable inhibitor, ML323, which is based on an N-benzyl-2-phenylpyrimidin-4-amine scaffold, exhibits nanomolar inhibitory potency against USP1/UAF1. acs.orgresearchgate.net The synthesis of related analogues has involved starting materials such as (4-(1H-imidazol-1-yl)phenyl)methanamine, highlighting the utility of the imidazole-benzylamine framework in developing these inhibitors. acs.org Another inhibitor, C527, was found to inhibit the USP1/UAF1 complex with an IC₅₀ of 0.88 µM. nih.gov These inhibitors function by preventing the deubiquitination of key proteins in DNA repair pathways, such as PCNA and FANCD2. acs.orgijbs.com
Table 2: USP1/UAF1 Inhibition Data
| Compound | Target | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| ML323 | USP1/UAF1 | 76 nM | researchgate.net |
| C527 | USP1/UAF1 | 0.88 µM | nih.gov |
Insulin-Degrading Enzyme (IDE) Insulin-degrading enzyme (IDE) is a zinc metalloprotease responsible for the catabolism of insulin (B600854) and other bioactive peptides. plos.orgnih.gov Inhibition of IDE is being explored as a therapeutic strategy for type 2 diabetes. nih.govosti.gov Rational design approaches have yielded potent peptide hydroxamic acid inhibitors of IDE. plos.org Additionally, other chemical scaffolds are being investigated. For instance, Schiff bases derived from 4-Hydroxy-3-methoxybenzaldehyde have been studied as potential IDE inhibitors using in silico methods, which suggest they may have a better binding affinity for the enzyme than some natural inhibitors. japsonline.com These findings indicate that a diverse range of chemical structures can be tailored to inhibit IDE activity. nih.govjapsonline.com
Cytochrome P450 Enzymes (CYPs) The imidazole ring is a well-known structural motif that can interact with the heme iron of cytochrome P450 enzymes, often leading to inhibition. nih.govresearchgate.net This is a critical consideration in drug development, as CYP enzymes are responsible for the metabolism of a vast number of drugs. wisdomlib.org Many imidazole-containing compounds, particularly antifungal agents like ketoconazole, miconazole (B906), and clotrimazole (B1669251), are potent and often non-selective inhibitors of multiple CYP isoforms, including CYP3A4, CYP2C9, and CYP2C19. nih.govresearchgate.net For example, clotrimazole and miconazole show high-affinity inhibition of CYP3A4 with Kᵢ values of 0.02 µM and 0.03 µM, respectively. nih.gov The potential for CYP inhibition is a significant liability for imidazole-based drug candidates. Consequently, medicinal chemistry efforts have been directed at designing analogues, such as those in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine (B1213489) H3 antagonists, with reduced CYP inhibitory profiles to minimize the risk of drug-drug interactions. nih.gov
Table 3: Inhibition of Cytochrome P450 Enzymes by Imidazole Derivatives
| Inhibitor | CYP Isoform | Inhibition (Kᵢ value) | Reference |
|---|---|---|---|
| Clotrimazole | CYP3A4 | 0.02 µM | nih.gov |
| Miconazole | CYP3A4 | 0.03 µM | nih.gov |
| Miconazole | CYP2B6 | 0.05 µM | nih.gov |
| Sulconazole | CYP2C9 | 0.01 µM | nih.gov |
| Sulconazole | CYP2C19 | 0.008 µM | nih.gov |
| Tioconazole | CYP3A4 | 0.02 µM | nih.gov |
Receptor Ligand Interactions (e.g., Histamine H3/H4 Receptors, Chemokine Receptor CXCR4)
The imidazole ring is a key pharmacophoric element for histamine receptor ligands, and the benzylamine scaffold allows for modifications that confer affinity and selectivity for various receptor subtypes.
Histamine H3/H4 Receptors The 4-substituted imidazole moiety is a classic component of ligands for histamine H3 and H4 receptors. nih.gov Analogues based on the this compound structure have been developed as potent and selective receptor modulators. For instance, a series of 4-[(1H-imidazol-4-yl) methyl] benzylamidines were synthesized and found to act as potent antagonists of the H3 receptor, with some compounds exhibiting Kᵢ values in the low nanomolar range (e.g., 7.2 nM). nih.gov Conversely, modifications to the benzyl (B1604629) side chain of 4-benzyl-1H-imidazole have yielded potent H3 receptor agonists. nih.govresearchgate.net The introduction of oxazoline (B21484) groups, for example, resulted in compounds with high affinity and agonist activity in the single-digit nanomolar range. nih.govresearchgate.net Due to the homology between H3 and H4 receptors, many imidazole-based H3 ligands also show affinity for the H4 receptor, leading to the development of dual-acting ligands. nih.govmdpi.com
Table 4: Histamine H3 Receptor Ligand Interactions
| Compound Class | Activity | Potency (Kᵢ value) | Reference |
|---|---|---|---|
| 4-[(1H-imidazol-4-yl) methyl] benzylamidines | H3 Antagonist | 7.2 nM | nih.gov |
| 4-benzyl-1H-imidazoles with oxazoline termini | H3 Agonist | Single-digit nM range | nih.gov |
Chemokine Receptor CXCR4 The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in immune responses, cancer metastasis, and viral entry. nih.govnih.gov Small molecule antagonists have been developed to block the interaction between CXCR4 and its natural ligand, CXCL12. nih.gov Notably, the histamine analogue and H3 receptor antagonist clobenpropit (B1669187), which contains an imidazole ring, has been investigated for its effects on CXCR4. researchgate.net Studies have shown that targeting CXCR4 with clobenpropit can significantly inhibit the production of key inflammatory cytokines by monocytes, suggesting a potential therapeutic application in inflammatory diseases like juvenile arthritis. researchgate.net This indicates a crossover activity for some imidazole-based compounds, linking histamine receptor pharmacology with chemokine receptor modulation.
Interference with Key Cellular Pathways and Components (e.g., DNA Replication, Inflammasomes)
Beyond direct enzyme or receptor targeting, analogues of this compound can interfere with broader cellular processes.
DNA Replication The inhibition of the USP1/UAF1 enzyme complex by analogues containing imidazole or benzylamine-like structures has direct consequences for DNA replication and repair. acs.orgnih.gov USP1 is a crucial regulator of the Fanconi Anemia and translesion synthesis DNA repair pathways through its deubiquitination of FANCD2 and PCNA. ijbs.com By inhibiting USP1/UAF1, these small molecules prevent the removal of monoubiquitin from PCNA, a key event in the DNA damage response, thereby disrupting DNA repair and potentially leading to cell death in cancer cells. acs.orgresearchgate.net
Inflammasomes Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. nih.gov While direct studies on this compound are limited, related heterocyclic compounds have been shown to modulate these pathways. For example, a series of benzenesulfonamide (B165840) analogues were identified as inhibitors of the NLRP3 inflammasome, suppressing the release of IL-1β. nih.gov Furthermore, the general anti-inflammatory properties reported for some imidazole derivatives and the ability of the imidazole-containing compound clobenpropit to target CXCR4 and reduce inflammatory cytokine production point to the potential for this chemical class to interfere with inflammatory pathways. researchgate.netbiolmolchem.com
Ligand Binding in Coordination Chemistry for Biological Applications
The nitrogen atoms in the imidazole ring are excellent ligands for metal ions, a property that can be exploited in various biological applications.
The imidazole moiety is a fundamental coordinating group in bioinorganic chemistry, famously exemplified by the histidine residues that coordinate to metal ions in metalloproteins. This inherent property is retained in synthetic analogues. vulcanchem.com The nitrogen atoms of the imidazole ring can form stable coordination complexes with a variety of transition metals. This has been utilized in the synthesis of new imidazole derivatives, where copper catalysts facilitate the reaction. biolmolchem.com In a biological context, the coordinating ability of related benzimidazole structures has been shown to be crucial for their mechanism of action. For example, certain inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme, function by having the nitrogen of the benzimidazole ring coordinate directly with the heme iron in the enzyme's active site. nih.gov This strong interaction contributes to the high inhibitory potency of the compounds. nih.gov This capacity for metal coordination opens up possibilities for designing novel metallodrugs or diagnostic agents based on the this compound scaffold.
Structure Activity Relationships Sar and Lead Optimization for 3 1h Imidazol 4 Yl Benzylamine Derivatives
Elucidation of Key Structural Features Essential for Biological Activity
The fundamental scaffold of (imidazol-4-ylmethyl)benzylamine derivatives contains several key structural features that are crucial for their biological activity. These include the imidazole (B134444) ring, the benzylamine (B48309) group, and the methylene (B1212753) linker connecting them. Research into structurally related compounds, particularly the 4-substituted benzylamine analogues, has shed light on the importance of these components.
The imidazole ring is a critical pharmacophoric element. As a five-membered aromatic heterocycle with two nitrogen atoms, it can participate in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, which is a key factor in its ability to bind to a wide range of receptors. pharmacyjournal.netlongdom.org The specific tautomeric form and the protonation state of the imidazole ring at physiological pH are also vital for receptor recognition and binding affinity.
The benzylamine moiety serves as another crucial interaction point. The aromatic nature of the phenyl group allows for hydrophobic and van der Waals interactions within the binding pocket of a target protein. The primary amine group is basic and is typically protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues in the receptor.
The methylene linker between the imidazole and the phenyl ring provides the necessary spatial orientation for the two key pharmacophoric groups to interact optimally with their binding sites. The flexibility of this linker allows the molecule to adopt a favorable conformation for binding.
Impact of Imidazole Ring Substitutions on Activity and Selectivity
Substitutions on the imidazole ring of (imidazol-4-ylmethyl)benzylamine derivatives have a profound impact on their biological activity and selectivity. Studies on related histamine (B1213489) H3 receptor antagonists have shown that even small modifications to the imidazole ring can lead to significant changes in potency.
For instance, methylation of the imidazole ring can influence both affinity and selectivity. In a series of histamine derivatives, methylation at the 2-position of the imidazole ring resulted in a significant decrease in affinity for the human H3 receptor, while methylation at the 4-position was also detrimental to binding. nih.gov This suggests that the unsubstituted imidazole ring is preferred for optimal interaction with this particular target.
Role of the Benzylamine Moiety in Target Binding and Efficacy
The benzylamine portion of the molecule plays a pivotal role in anchoring the ligand to the target receptor and contributing to its efficacy. The position of the aminomethyl group on the benzene (B151609) ring is a critical determinant of biological activity. While this article focuses on the 3-substituted (meta) isomer, much of the detailed SAR data comes from studies on the 4-substituted (para) analogues, which have been extensively investigated as histamine H3 receptor antagonists.
In these para-substituted derivatives, the basic amine group is essential for high-affinity binding, likely through an ionic interaction with an acidic residue in the receptor binding site. The nature of the substituent on the amine can also influence potency. For example, converting the primary amine to a more basic amidine group has been shown to produce potent antagonists. researchgate.net
The substitution pattern on the phenyl ring itself is also crucial. The introduction of various substituents can modulate the electronic and steric properties of the ring, leading to altered binding affinities. For example, in a series of 4-[(1H-imidazol-4-yl) methyl] benzylamidines, the introduction of a chlorine atom at the 2-position of the phenyl ring was well-tolerated, while other substitutions led to a decrease in potency.
Below is a data table of 4-substituted benzylamidine derivatives and their binding affinity (Ki) for the histamine H3 receptor, illustrating the importance of the substitution pattern on the benzylamine moiety.
| Compound | Substitution on Phenyl Ring | Ki (nM) for H3 Receptor |
| Derivative 1 | None | 16 |
| Derivative 2 | 2-Chloro | 20 |
| Derivative 3 | 3-Chloro | 130 |
| Derivative 4 | 2-Methyl | 100 |
| Derivative 5 | 3-Methyl | 180 |
Data sourced from studies on 4-substituted benzylamidine analogues as histamine H3 receptor antagonists. researchgate.net
Optimization Strategies for Enhancing Potency, Selectivity, and Pharmacological Profiles
Scaffold Hopping and Isosteric Replacement: Replacing the imidazole ring with other heterocycles is a common strategy to improve properties such as metabolic stability and selectivity. nih.gov For instance, replacing the imidazole with a piperidine (B6355638) moiety has been successfully applied to some classes of histamine H3 receptor antagonists. nih.gov
Modulation of Basicity: The basicity of the amine group is a key determinant of activity and can be fine-tuned to optimize interactions with the target and to modulate physicochemical properties like pKa, which affects absorption and distribution. Conversion of the amine to an amidine or guanidine (B92328) group is one such strategy. researchgate.net
Systematic Exploration of Substituents: A systematic exploration of substituents on both the imidazole and the phenyl rings is crucial. This involves varying the size, electronic properties (electron-donating vs. electron-withdrawing), and lipophilicity of the substituents to map the chemical space and identify optimal interactions with the target.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating cyclic structures or double/triple bonds in the linker region, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Through these iterative cycles of design, synthesis, and biological evaluation, the pharmacological profile of 3-(1H-Imidazol-4-YL)-benzylamine derivatives can be progressively improved to yield potent, selective, and drug-like candidates for a variety of therapeutic applications.
Computational and Theoretical Investigations of 3 1h Imidazol 4 Yl Benzylamine
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding affinity and mode of action of a ligand with its protein target.
For 3-(1H-Imidazol-4-YL)-benzylamine, molecular docking studies would be crucial in identifying potential biological targets. The imidazole (B134444) moiety is a well-known pharmacophore, and its presence in this compound suggests potential interactions with various receptors and enzymes. A primary candidate for such interactions is the histamine (B1213489) H3 receptor (H3R). acs.orgnih.gov The structural similarity of the imidazole ring in this compound to the endogenous ligand histamine makes H3R a plausible target. Docking studies on related imidazole-based compounds have shown that the imidazole ring often forms key hydrogen bond interactions with specific amino acid residues in the receptor's binding pocket. nih.gov
In a typical molecular docking workflow for this compound, a 3D model of the compound would be generated and its conformational space explored. This flexible ligand would then be "docked" into the binding site of a target protein, such as a homology model of the human H3R. The scoring functions used in docking algorithms would then estimate the binding free energy, providing a prediction of the ligand's affinity for the target.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Imidazole-based H3R Antagonists | Histamine H3 Receptor (homology model) | -7.5 to -9.2 | Hydrogen bonding with Asp, Tyr residues |
| Benzimidazole (B57391) Derivatives | Cyclooxygenase-2 (COX-2) | -8.1 to -9.5 | Pi-stacking and hydrogen bonds with active site residues |
| Imidazo[2,1-b] acs.orgnih.govmdpi.comthiadiazole Analogs | Mycobacterium tuberculosis Enoyl Reductase (InhA) | -6.8 to -8.5 | Hydrophobic interactions and hydrogen bonding |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations could be employed to determine a range of important molecular properties. These include the optimization of its 3D geometry, the calculation of its frontier molecular orbitals (HOMO and LUMO), and the generation of a molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The MEP map visually represents the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Studies on related imidazole and benzylamine (B48309) derivatives have demonstrated the utility of DFT in understanding their electronic properties. For instance, DFT studies on imidazole-based corrosion inhibitors have shown that the imidazole ring and its substituents play a key role in the molecule's ability to donate electrons to a metal surface. Similarly, DFT calculations on benzylamine derivatives have been used to analyze their conformational preferences and hydrogen bonding capabilities.
Based on these precedents, a DFT study of this compound would likely reveal the following:
The imidazole ring, particularly the nitrogen atoms, would be a region of high electron density, making it a likely site for hydrogen bonding and coordination to metal ions.
The HOMO-LUMO energy gap would provide a quantitative measure of its reactivity, which could be correlated with its potential biological activity.
| Calculated Property | Predicted Significance for this compound |
| Optimized Geometry | Provides the most stable 3D structure for use in docking and other simulations. |
| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrostatic interactions. |
| Mulliken Atomic Charges | Quantifies the charge on each atom, offering insights into local reactivity. |
This table represents predicted outcomes of a DFT study on this compound based on general principles and studies of analogous compounds.
In Silico Mechanistic Studies of Reaction Pathways and Biological Interactions
In silico mechanistic studies employ computational methods to elucidate the step-by-step processes of chemical reactions or biological interactions. These studies can provide a level of detail that is often difficult to obtain through experimental methods alone.
For this compound, in silico mechanistic studies could be used to investigate a variety of processes. For example, if the compound is found to be an enzyme inhibitor, these studies could model the reaction mechanism of the enzyme in the presence and absence of the inhibitor to understand how it blocks the catalytic activity. This could involve identifying the transition states of the reaction and calculating the activation energies, providing a detailed picture of the inhibition mechanism.
Furthermore, in silico methods can be used to predict the metabolic fate of this compound. Computational tools can identify potential sites of metabolism by cytochrome P450 enzymes, predicting which parts of the molecule are most likely to be oxidized or otherwise modified in the body. This information is critical in the early stages of drug development to anticipate potential issues with pharmacokinetics and toxicity.
While specific in silico mechanistic studies on this compound have not been reported, the general approach is well-established. For instance, computational studies have been used to detail the reaction mechanisms of various enzymes with their substrates and inhibitors, and to predict the metabolism of a wide range of drug candidates. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is essential, as different conformers can have different biological activities.
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a dynamic view of the molecule's behavior. For this compound, an MD simulation could be used to:
Identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).
Analyze the flexibility of different parts of the molecule, such as the rotational freedom around the bond connecting the benzyl (B1604629) and amine groups.
Simulate the binding process of the molecule to a target protein, providing insights into the dynamics of the interaction and the stability of the resulting complex.
MD simulations of related imidazole-containing ligands have been used to study their binding to various proteins, revealing the importance of conformational flexibility for achieving an optimal fit in the binding pocket. ajchem-a.comrdd.edu.iq These studies often show that the ligand can adopt multiple conformations when bound to its target, and that the protein itself can undergo conformational changes to accommodate the ligand.
Preclinical Development and Translational Research of 3 1h Imidazol 4 Yl Benzylamine Analogues
In Vitro Efficacy and Potency Determination (e.g., IC50 values, Ki values)
The initial step in evaluating new analogues is to determine their efficacy and potency at the molecular target, typically through in vitro assays. These tests measure the concentration of the compound required to achieve a certain level of biological response. Key metrics include the half-maximal inhibitory concentration (IC50), which quantifies how much of a substance is needed to inhibit a biological process by half, and the inhibition constant (Ki), which indicates the binding affinity of the inhibitor to its target enzyme or receptor. nih.govneu.edu.tr
A pivotal study on benzylamidine derivatives, which share the core imidazol-4-yl-benzyl structure, demonstrated a clear path from a known H3 agonist to potent antagonists. By inserting a phenyl ring between the imidazole (B134444) and the amidine group of a known agonist, researchers successfully created antagonists. nih.gov Further optimization of this "benzyl series" led to the identification of highly potent ligands for the H3 receptor. nih.gov
For instance, specific analogues from this research showed significant binding affinity to the histamine (B1213489) H3 receptor. The table below summarizes the in vitro potency of selected 4-[(1H-imidazol-4-yl)methyl]benzylamidine analogues.
| Compound | Ki (nM) for H3 Receptor |
| 9c | 16 |
| 18 | 7.2 |
| Data sourced from a study on benzylamidine analogues as histamine H3 receptor antagonists. nih.gov |
These low nanomolar Ki values indicate a very high binding affinity for the H3 receptor, a crucial characteristic for a successful drug candidate. nih.gov In other research on related imidazole-based compounds targeting different kinases, optimization efforts have similarly yielded analogues with IC50 values in the low nanomolar range, such as 38.3 nM for BRAF V600E and 8.79 nM for CRAF. nih.gov These examples highlight the typical potency that lead optimization campaigns strive for. nih.gov
In Vivo Pharmacological Evaluation and Efficacy Models
Following promising in vitro results, analogues are advanced to in vivo studies to assess their pharmacological effects and efficacy in living organisms. These studies utilize animal models that are designed to mimic aspects of human diseases. For CNS-active compounds like H3 receptor antagonists, these models are crucial for demonstrating that the compound can produce the desired therapeutic effect in a complex biological system. researchgate.netnih.gov
Given their potential application as anticonvulsants or for cognitive enhancement, analogues of 3-(1H-Imidazol-4-YL)-benzylamine would be evaluated in relevant neurological and behavioral models. researchgate.netnanobioletters.com Common efficacy models include:
Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that can prevent the spread of seizures, indicative of potential anticonvulsant activity. researchgate.netmdpi.com
Subcutaneous Pentylenetetrazole (sc-PTZ) Test: This is another key model for anticonvulsant activity, sensitive to drugs that raise the seizure threshold. researchgate.netnih.gov
Models of Cognition and Wakefulness: For H3 antagonists targeting Alzheimer's disease or narcolepsy, models like the Morris water maze (for learning and memory) or tests measuring locomotor activity and wakefulness would be employed. nih.govmdpi.com
In a study of the benzylamidine analogues mentioned previously, compounds 9c and 18 were found to be equipotent to the standard H3 antagonist thioperamide (B1682323) in vivo, confirming that their high in vitro affinity translated to significant activity in a living system. nih.gov Other studies on different heterocyclic compounds have used these in vivo models to demonstrate dose-dependent anticonvulsant activity. researchgate.netnih.gov For example, some novel 1,3,4-thiadiazole (B1197879) derivatives provided up to 78% protection against leptazole-induced convulsions in mice. nih.gov
Pharmacokinetic Assessment Relevant to Compound Development (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) profiles)
A successful drug must not only be potent but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov This profile determines if a compound can reach its target in the body in sufficient concentration and for an adequate duration. Early assessment of ADME properties is critical to weed out compounds that are unlikely to succeed in later development stages. mdpi.comnih.gov
For analogues of this compound, particularly those intended for CNS action, the key ADME parameters to be assessed would include:
Absorption: How well is the compound absorbed after administration (e.g., oral)? This includes assessing human intestinal absorption (HIA). mdpi.com
Distribution: Where does the compound go in the body? This involves measuring its volume of distribution (VDss) and the extent of plasma protein binding (PPB). For CNS drugs, the most critical distribution factor is the ability to cross the blood-brain barrier. mdpi.com
Metabolism: How is the compound broken down by the body? Identifying the metabolic pathways and the resulting metabolites is crucial. The imidazole moiety, for instance, can be subject to specific metabolic enzymes.
Excretion: How is the compound eliminated from the body? This is typically measured by its clearance rate (logCL) and half-life (logHL), which determines the dosing frequency. mdpi.com
Computational tools like SwissADME and PkCSM are often used for early, in silico prediction of these properties before extensive and costly experimental work is undertaken. nih.gov For H3 antagonists, a desirable profile would include good oral bioavailability and a half-life that allows for a convenient dosing schedule, such as once a day. nih.gov
Blood-Brain Barrier Penetration Studies for CNS-Active Analogues
For any drug intended to act within the central nervous system, the ability to cross the blood-brain barrier (BBB) is a primary hurdle. wikipedia.org The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. wikipedia.org Therefore, specific studies are required to confirm that potential CNS-active analogues of this compound can effectively penetrate into the brain.
Several factors influence a molecule's ability to cross the BBB via passive diffusion:
Lipophilicity: Increased lipid solubility generally enhances BBB penetration, though excessive lipophilicity can cause the compound to be trapped in the membrane. wikipedia.org
Molecular Weight: Smaller molecules tend to cross more easily. wikipedia.org
Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors is favorable for BBB penetration. psu.edu
Polar Surface Area (TPSA): A lower TPSA, generally below 90 Ų, is considered beneficial for brain permeation. psu.edu
In addition to passive diffusion, active transport mechanisms and efflux pumps, like P-glycoprotein (P-gp), play a major role. wikipedia.org A compound may be an excellent substrate for an efflux pump, which actively transports it out of the brain, thereby limiting its CNS exposure.
Experimental evaluation of BBB penetration can be conducted through:
In vitro models: Parallel Artificial Membrane Permeability Assays (PAMPA) can provide an early indication of a compound's ability to cross a lipid membrane. For example, a benzyl (B1604629) aminobenzamide derivative showed a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s in a PAMPA-BBB assay, indicating it crosses the BBB. nih.gov
In vivo studies: Direct measurement of compound concentrations in the brain and plasma of animals following administration provides the most definitive evidence of BBB penetration. nih.gov
In silico predictions of properties like logBB (the logarithm of the brain/plasma concentration ratio) are also widely used during the lead optimization phase to prioritize compounds with a higher likelihood of CNS penetration. mdpi.compsu.edu
Lead Compound Identification and Optimization Strategies for Drug Development
Lead optimization is the iterative process of refining the chemical structure of a promising "hit" compound to improve its potency, selectivity, and ADME/Tox properties, with the ultimate goal of identifying a preclinical drug candidate. nih.gov This process is a cornerstone of drug discovery.
The development of this compound analogues as H3 antagonists provides a clear example of this strategy. The initial lead identification involved a conceptual leap: inserting a phenyl ring into an existing H3 agonist scaffold to switch its activity to antagonism. nih.gov
Optimization strategies then focus on systematically modifying the lead structure to enhance desired characteristics. This often involves:
Structure-Activity Relationship (SAR) Studies: Chemists synthesize a series of related compounds by modifying specific parts of the molecule (e.g., the benzyl ring, the amine linker) and then test them to see how these changes affect potency and selectivity. The goal is to build a comprehensive understanding of which chemical features are essential for activity. nih.govnih.gov
Improving Pharmacokinetics: Modifications are also made to improve the ADME profile. For example, a group might be added to block a site of rapid metabolism, thereby increasing the compound's half-life. Or, polarity might be adjusted to improve oral absorption or BBB penetration. nih.gov
Reducing Off-Target Effects: As potency is increased, it is vital to ensure the compound remains selective for its intended target (e.g., the H3 receptor) and does not interact with other receptors or enzymes (like the hERG channel), which could cause adverse effects. nih.gov
The journey from a hit with micromolar activity to a lead candidate with nanomolar potency, good selectivity, and favorable in vivo properties is the primary objective of these optimization campaigns. nih.govnih.gov
Advanced Research Avenues and Future Perspectives for 3 1h Imidazol 4 Yl Benzylamine
Design and Synthesis of Novel, Highly Selective Analogues with Improved Profiles
The development of novel analogues of 3-(1H-Imidazol-4-YL)-benzylamine is a cornerstone of ongoing research efforts, primarily aimed at enhancing selectivity and improving pharmacokinetic and pharmacodynamic profiles. A significant body of work has focused on its role as a histamine (B1213489) H3 receptor antagonist, a target implicated in various neurological conditions, including Alzheimer's disease. nih.govuky.edu The design of these analogues often revolves around strategic modifications to both the imidazole (B134444) and benzylamine (B48309) moieties.
Structure-activity relationship (SAR) studies have been instrumental in guiding these synthetic efforts. For instance, substitutions on the benzyl (B1604629) ring can significantly influence the compound's affinity and selectivity for the H3 receptor. The nature and position of these substituents play a crucial role in the molecule's interaction with the receptor's binding pocket. nih.gov Similarly, modifications to the imidazole ring, a key component for interaction with various biological targets, can fine-tune the compound's activity. nih.gov
The synthesis of these analogues often involves multi-step reaction sequences. A common approach begins with the appropriate substituted benzaldehyde, which undergoes a series of transformations to introduce the imidazole and aminomethyl functionalities. researchgate.net The choice of synthetic route is critical to achieving the desired stereochemistry and functional group arrangement, which are paramount for biological activity. nih.gov
Table 1: Key Structural Modifications and Their Impact on Activity
| Modification Site | Type of Modification | Observed Impact on Activity |
| Benzyl Ring | Introduction of electron-withdrawing or electron-donating groups | Alters binding affinity and selectivity for target receptors. nih.gov |
| Imidazole Ring | Substitution on the nitrogen or carbon atoms | Modulates interaction with biological targets and can influence pharmacokinetic properties. nih.gov |
| Amine Group | Formation of salts or prodrugs | Can improve solubility and bioavailability. |
| Linker between Rings | Variation in length or rigidity | Affects the overall conformation and ability to fit into the receptor binding site. |
This table is a generalized representation based on research on related imidazole-benzylamine scaffolds.
Exploration of New Therapeutic Targets and Disease Applications
While the histamine H3 receptor has been a primary focus, the versatile structure of this compound and its analogues opens the door to exploring a wider range of therapeutic targets and disease applications. The imidazole nucleus is a well-known pharmacophore present in numerous approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Researchers are investigating the potential of imidazole-based compounds to modulate other G-protein coupled receptors (GPCRs) and enzymes involved in the central nervous system (CNS). nih.gov The ability of the imidazole ring to participate in various non-covalent interactions makes it a valuable component for designing ligands that can target multiple biological entities simultaneously, a concept known as polypharmacology. nih.gov This approach is particularly relevant for complex multifactorial diseases like Alzheimer's and other neurodegenerative disorders. nih.gov
Beyond neurodegeneration, the structural motifs present in this compound suggest potential applications in other therapeutic areas. For instance, certain imidazole derivatives have shown promise as inhibitors of enzymes like squalene (B77637) synthase, which could have implications for treating parasitic diseases such as Chagas disease. fiocruz.br Furthermore, the benzylamine scaffold has been incorporated into platinum(IV) complexes exhibiting anticancer activity. researchgate.net
Table 2: Potential Therapeutic Targets and Associated Disease Areas
| Potential Target | Disease Area | Rationale |
| Histamine H3 Receptor | Alzheimer's Disease, ADHD, Narcolepsy | Modulation of histamine and other neurotransmitters in the brain. nih.govuky.edu |
| Other GPCRs (e.g., Serotonin, Dopamine receptors) | Schizophrenia, Depression, Anxiety | The benzylamine moiety is a known pharmacophore for various CNS receptors. researchgate.net |
| Enzymes (e.g., Squalene Synthase, Topoisomerase) | Parasitic Diseases, Cancer | The imidazole and benzylamine scaffolds are found in inhibitors of these enzymes. fiocruz.brnih.gov |
| Beta-amyloid aggregation | Alzheimer's Disease | Imidazole-containing compounds have been investigated for their ability to inhibit amyloid plaque formation. |
This table outlines potential applications based on the known activities of the core chemical structures.
Development of Advanced Delivery Systems and Formulation Strategies
A significant hurdle in the development of CNS-active drugs is the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances. nih.gov For this compound and its analogues to be effective in treating neurological disorders, they must efficiently cross this barrier. Consequently, the development of advanced drug delivery systems is a critical area of research.
Nanoparticle-based carriers, such as liposomes and polymeric nanoparticles, offer a promising strategy to enhance BBB penetration. nih.govnih.gov These nanocarriers can be engineered to protect the drug from degradation in the bloodstream and to facilitate its transport into the brain. nih.govcrimsonpublishers.com Surface modification of these nanoparticles with specific ligands, such as peptides or antibodies, can enable targeted delivery to specific cells within the CNS, thereby increasing efficacy and reducing off-target side effects. nih.gov
For imidazole-based compounds, pH-sensitive liposomes represent an innovative approach. These liposomes are designed to release their drug cargo in the slightly acidic microenvironment of tumors or inflamed tissues, which could be relevant for conditions like neuroinflammation. nih.gov The imidazole group itself can act as a pH-sensitive trigger within these formulations. nih.gov
Table 3: Advanced Drug Delivery Systems for CNS-Targeted Therapies
| Delivery System | Mechanism of Action | Potential Advantages for this compound |
| Liposomes | Encapsulate the drug in a lipid bilayer, can be surface-modified for targeting. | Improved solubility, protection from degradation, potential for targeted delivery. researchgate.net |
| Polymeric Nanoparticles | Entrap the drug within a polymer matrix, allowing for controlled release. | Sustained release profile, enhanced stability, ability to cross the BBB. nih.gov |
| pH-Sensitive Liposomes | Release the drug in response to changes in pH. | Targeted drug release in specific microenvironments like inflamed tissues. nih.gov |
| Targeted Nanocarriers | Surface-functionalized with ligands (e.g., peptides, antibodies) to bind to specific brain cell receptors. | Increased drug concentration at the site of action, reduced systemic toxicity. nih.gov |
This interactive table summarizes various nanocarrier systems and their potential benefits for delivering the compound to the central nervous system.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, and the journey of this compound is no exception. These computational tools can significantly accelerate the identification and optimization of new drug candidates. nih.gov
One of the key applications of AI in this context is the prediction of a compound's ability to cross the blood-brain barrier. uky.edunih.gov Machine learning models, trained on large datasets of known CNS-penetrant and non-penetrant molecules, can analyze the structural features of novel analogues and predict their likelihood of reaching their target in the brain. nih.govuky.edu This in silico screening allows researchers to prioritize the synthesis of compounds with the most favorable predicted properties, saving time and resources.
Furthermore, AI algorithms can be employed to predict the binding affinity of novel analogues to their therapeutic targets. By learning from existing structure-activity relationship data, these models can suggest modifications to the core structure of this compound that are likely to enhance its potency and selectivity. This data-driven approach to lead optimization can significantly shorten the drug development timeline.
Generative AI models are also being explored to design entirely new molecules with desired therapeutic profiles. By providing the model with a set of desired properties, such as high affinity for a specific receptor and good BBB permeability, it can generate novel chemical structures that have a high probability of success.
Analysis of Patent Landscape and Emerging Research Trends
An analysis of the patent landscape provides valuable insights into the commercial interest and research trends surrounding a particular class of compounds. For benzylamine-imidazole derivatives, a review of patent literature reveals a strong focus on their application in the treatment of CNS disorders, particularly neurodegenerative diseases like Alzheimer's. researchgate.netjuniperpublishers.com
Patents in this area often claim broad classes of compounds, encompassing a wide range of substitutions on both the imidazole and benzyl rings. This indicates that pharmaceutical companies are actively exploring the chemical space around this scaffold to identify novel drug candidates with improved properties. The claims in these patents often cover not only the chemical structures themselves but also their synthesis and use in treating specific medical conditions.
Emerging research trends, as reflected in recent patent filings and scientific publications, point towards the development of multi-target ligands. There is a growing recognition that complex diseases like Alzheimer's may be more effectively treated with drugs that can modulate multiple biological pathways simultaneously. nih.gov Consequently, there is an increasing interest in designing analogues of this compound that can interact with more than one therapeutic target.
Another significant trend is the focus on improving the "drug-like" properties of these compounds, such as their solubility, metabolic stability, and oral bioavailability. This is evident in the patent literature, which often includes data on these properties for the claimed compounds.
Q & A
Q. Example QSAR Parameters for Para-Substituted Analogs
| Substituent | Vw (scaled) | Log(1/Ki) |
|---|---|---|
| –Cl | 0.21 | 6.2 |
| –OCH₃ | 0.18 | 5.8 |
| –CF₃ | 0.25 | 6.5 |
Advanced: What experimental strategies resolve contradictory bioactivity data in SAR studies of benzylamine analogs?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
Purity validation : Use NP-HPLC (e.g., tR = 8.39 for 3-(1H-imidazol-4-yl)benzonitrile) or LC-MS to confirm >95% purity .
Assay redundancy : Test inhibition across multiple platforms (e.g., fluorescence-based MAO assays vs. radiometric).
Control experiments : Compare with known inhibitors (e.g., clorgyline for MAO A) to calibrate activity .
Structural analogs : Synthesize derivatives (e.g., 3-(4-fluorophenoxy)benzylamine) to isolate electronic vs. steric effects .
Basic: How does the electronic nature of substituents influence the reactivity of this compound?
Answer:
Electron-withdrawing groups (e.g., –CN, –CF₃) enhance electrophilicity at the benzylamine nitrogen, facilitating nucleophilic reactions. For example:
- Nucleophilic substitution : –CN at the 3-position increases susceptibility to SN2 reactions with thiols or amines .
- Enzyme binding : –CF₃ improves MAO inhibition by enhancing hydrophobic interactions (ΔLogP = +1.2 vs. –H) .
Advanced: What computational tools predict the metabolic stability of this compound derivatives?
Answer:
Use in silico ADMET platforms:
- CYP450 metabolism : SwissADME predicts cytochrome P450 interactions (e.g., CYP3A4 oxidation sites).
- Metabolite identification : GLORYx generates phase I/II metabolites, validated with HPLC-MS/MS .
- Docking studies : AutoDock Vina simulates binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases).
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Yield optimization : Solvent-free conditions (e.g., Mn-HT catalysts) reduce waste but require precise temperature control (±2°C) .
- Purification bottlenecks : Replace column chromatography with preparative HPLC (C18 columns, acetonitrile:H2O gradient).
- Stability : Store at –20°C under argon to prevent imidazole ring oxidation .
Advanced: How to analyze conflicting IR and NMR data for imidazole-containing compounds?
Answer:
- IR-NMR cross-validation : Confirm N–H protons via ¹H NMR (δ 10–12 ppm) and correlate with IR N–H stretches (3100–3300 cm⁻¹) .
- Deuterium exchange : Treat with D2O; disappearing N–H signals in NMR confirm assignment.
- DFT calculations : Gaussian09 simulations predict vibrational frequencies (error < 5 cm⁻¹) .
Advanced: What role does this compound play in designing photoaffinity probes for enzyme studies?
Answer:
The benzylamine moiety serves as a scaffold for diazirine or benzophenone tags. Example workflow:
Derivatization : Introduce trifluoromethyl diazirine at the para position.
UV crosslinking : Irradiate at 365 nm to trap enzyme-ligand complexes.
Pull-down assays : Use streptavidin beads for LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
